molecular formula C16H18N2O4S B4039024 2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide

2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide

Cat. No.: B4039024
M. Wt: 334.4 g/mol
InChI Key: KOAYORSSLRVDCK-UHFFFAOYSA-N
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Description

2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, an epoxyisoindole moiety, and a carboxamide group

Scientific Research Applications

2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies to understand its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiophene ring, the introduction of the epoxyisoindole moiety, and the final coupling with the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce the environmental impact, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and epoxyisoindole-containing molecules. Examples include:

  • 2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)propanoic acid
  • 2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetic acid

Uniqueness

What sets 2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-7-6(2)23-16(10(7)13(17)19)18-14(20)11-8-4-5-9(22-8)12(11)15(18)21/h8-9,11-12H,3-5H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAYORSSLRVDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)N2C(=O)C3C4CCC(C3C2=O)O4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide
Reactant of Route 3
2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide
Reactant of Route 4
2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide
Reactant of Route 5
2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide
Reactant of Route 6
2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide

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